Methyl 5-hydroxy-4-oxopentanoate
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Overview
Description
“Methyl 5-hydroxy-4-oxopentanoate” is a chemical compound with the molecular formula C6H10O4 . It has an average mass of 146.141 Da and a monoisotopic mass of 146.057907 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The InChIKey for this compound is RKMQRPYLPSKVNS-UHFFFAOYAK .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Pancreatic Islet Metabolism : Methyl 5-hydroxy-4-oxopentanoate (referred to as 4-methyl-2-oxopentanoate in the study) was shown to be metabolized by rat pancreatic islets, affecting cellular respiration, ketone-body formation, and biosynthetic activity without significantly altering the metabolism of endogenous nutrients. This suggests its utility in studying pancreatic functions and metabolism (Hutton, Sener, & Malaisse, 1979).
Electrosynthesis Applications : The electroreduction of methyl 5-nitro-4-oxopentanate, a related compound, has been studied for producing 5-amino-4-oxopentanoic acid hydrochloride. This research contributes to the field of electrosynthesis, showing how various factors like cathode material and solvent nature affect the yield and quality of the product (Konarev, Lukyanets, & Negrimovskii, 2007).
Spectrophotometric Analysis in Medical Research : A spectrophotometric method using NAD+-dependent D-2-hydroxyisocaproate dehydrogenase has been described for estimating 4-methyl-2-oxopentanoate in plasma. This is significant in medical research, particularly for conditions like maple syrup urine disease (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
Synthesis of Pheromones : In the field of pheromone synthesis, this compound has been used as a starting material. An example is the synthesis of (4S,5R)‐5‐hydroxy‐4‐methyl‐3‐heptanone, an aggregation pheromone for certain species (Mori, Yoshimura, & Sugai, 1988).
Organic Chemistry and Synthesis : Studies have explored its use in synthesizing various compounds, such as 5-amino-4-oxopentanoic acid hydrochloride, highlighting its role in organic synthesis and chemical research (Yuan, 2006).
Microbial Reduction in Stereochemical Control : Research on the microbial reduction of β-keto esters, including methyl 3-oxopentanoate, using bakers' yeast for stereochemical control, indicates its importance in biochemical studies (Nakamura, Kawai, Oka, & Ohno, 1989).
Safety and Hazards
The safety information available indicates that “Methyl 5-hydroxy-4-oxopentanoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
methyl 5-hydroxy-4-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMQRPYLPSKVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66274-27-9 |
Source
|
Record name | methyl 5-hydroxy-4-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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